2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that features a pyrrolo[1,2-a]imidazole core substituted with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitrobenzaldehyde with a suitable pyrrolo[1,2-a]imidazole precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts such as copper or palladium complexes may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2-(4-aminophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for use in the development of novel materials with specific electronic or photophysical properties.
Catalysis: It serves as a ligand in homogeneous catalysis, facilitating various organic transformations.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-(4-aminophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole: A reduced form with different reactivity and biological activity.
4,5-Diphenyl-2-(4-nitrophenyl)-1-imidazole: Another nitro-substituted imidazole with distinct properties.
Uniqueness
2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various applications, particularly in the design of new drugs and materials .
Properties
CAS No. |
107392-76-7 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C12H11N3O2/c16-15(17)10-5-3-9(4-6-10)11-8-14-7-1-2-12(14)13-11/h3-6,8H,1-2,7H2 |
InChI Key |
YJEUKSXNJPGTOE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2C1)C3=CC=C(C=C3)[N+](=O)[O-] |
solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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